molecular formula C8H9NO4 B6322002 2,4-Dimethoxypyridine-3-carboxylic acid CAS No. 1036942-89-8

2,4-Dimethoxypyridine-3-carboxylic acid

Cat. No. B6322002
CAS RN: 1036942-89-8
M. Wt: 183.16 g/mol
InChI Key: PFDYTDIXLXCQLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethoxypyridine-3-carboxylic acid (2,4-DMP-3-COOH) is an organic compound that belongs to the family of pyridinecarboxylic acids. It is a white crystalline solid with a molecular weight of 166.16 g/mol and a melting point of 152-154°C. 2,4-DMP-3-COOH has a wide range of applications in the pharmaceutical, food, and chemical industries. It is used as an intermediate in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a stabilizer for food and beverages.

Advantages and Limitations for Lab Experiments

2,4-DMP-3-COOH has several advantages and limitations for use in laboratory experiments. One of the main advantages of 2,4-DMP-3-COOH is its low cost and availability. Additionally, 2,4-DMP-3-COOH is relatively stable and can be stored for long periods of time. However, 2,4-DMP-3-COOH is also highly toxic and should be handled with caution.

Future Directions

The potential applications of 2,4-DMP-3-COOH are still being explored. Future research may focus on the development of new synthesis methods for 2,4-DMP-3-COOH, as well as the development of new pharmaceuticals and food additives based on 2,4-DMP-3-COOH. Additionally, further research may be conducted on the biochemical and physiological effects of 2,4-DMP-3-COOH, as well as its potential therapeutic applications. Finally, research may be conducted on the environmental impact of 2,4-DMP-3-COOH and its potential toxicity.

Synthesis Methods

2,4-DMP-3-COOH can be synthesized through a variety of methods. One of the most commonly used methods is the reaction of 2,4-dichloropyridine with sodium hydroxide and carbon dioxide. This reaction produces a mixture of 2,4-dichloropyridine and 2,4-dimethoxypyridine-3-carboxylic acid. The 2,4-DMP-3-COOH can then be separated from the mixture by crystallization. Other methods of synthesis include the reaction of 2,4-dimethoxypyridine with acetic anhydride, the reaction of 2,4-dimethoxypyridine with carbon dioxide and sodium hydroxide, and the reaction of 2,4-dimethoxypyridine with tert-butyl chloride.

Scientific Research Applications

2,4-DMP-3-COOH has been widely studied for its potential applications in the pharmaceutical, food, and chemical industries. In the pharmaceutical industry, 2,4-DMP-3-COOH has been used as an intermediate in the synthesis of a variety of drugs, including anti-cancer drugs, anti-inflammatory drugs, and anti-viral drugs. In the food industry, 2,4-DMP-3-COOH has been used as a stabilizer for food and beverages. In the chemical industry, 2,4-DMP-3-COOH has been used as a reagent in organic synthesis.

properties

IUPAC Name

2,4-dimethoxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-12-5-3-4-9-7(13-2)6(5)8(10)11/h3-4H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDYTDIXLXCQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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